molecular formula C14H18ClNO2 B11173377 (5-Chloro-2-methoxyphenyl)(2-methylpiperidin-1-yl)methanone

(5-Chloro-2-methoxyphenyl)(2-methylpiperidin-1-yl)methanone

Cat. No.: B11173377
M. Wt: 267.75 g/mol
InChI Key: IHOXJTLFHKLNGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloro-2-methoxybenzoyl)-2-methylpiperidine is a chemical compound known for its unique structure and properties It is characterized by the presence of a piperidine ring substituted with a 5-chloro-2-methoxybenzoyl group and a methyl group

Preparation Methods

The synthesis of 1-(5-chloro-2-methoxybenzoyl)-2-methylpiperidine involves several steps. One common method starts with the methylation of 5-chlorosalicylic acid to form methyl 5-chloro-2-methoxybenzoate. This intermediate is then subjected to aminolysis with phenethylamine to produce N-phenethyl-5-chloro-2-methoxybenzamide. The final step involves chlorosulfonation and aminolysis to yield the desired compound .

Industrial production methods typically involve optimizing these steps to achieve high yields and purity. The use of commercially available starting materials, such as 5-chlorosalicylic acid and phenethylamine, makes the process cost-effective and scalable .

Chemical Reactions Analysis

1-(5-Chloro-2-methoxybenzoyl)-2-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions, where the chlorine or methoxy groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Chloro-2-methoxybenzoyl)-2-methylpiperidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-2-methylpiperidine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

1-(5-Chloro-2-methoxybenzoyl)-2-methylpiperidine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H18ClNO2

Molecular Weight

267.75 g/mol

IUPAC Name

(5-chloro-2-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C14H18ClNO2/c1-10-5-3-4-8-16(10)14(17)12-9-11(15)6-7-13(12)18-2/h6-7,9-10H,3-5,8H2,1-2H3

InChI Key

IHOXJTLFHKLNGR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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